molecular formula C16H14F3N5O3S B2807991 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921083-09-2

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2807991
CAS No.: 921083-09-2
M. Wt: 413.38
InChI Key: QWPWKLWKBJLWCK-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a trifluoromethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methoxyphenylacetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(4-methoxyphenyl)-1H-tetrazole.

  • Sulfonamide Formation: : The trifluoromethylbenzenesulfonamide moiety can be introduced by reacting 2-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under basic conditions.

  • Coupling Reaction: : The final step involves coupling the tetrazole derivative with the sulfonamide. This can be achieved through a nucleophilic substitution reaction where the tetrazole nitrogen attacks the sulfonyl chloride, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine, which can further react to form various functional groups.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which is known to mimic carboxylate groups in biological systems.

Medicine

Medicinally, this compound could be investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for compounds like N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methyl)benzenesulfonamide: The methyl group instead of the trifluoromethyl group may affect the compound’s stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a key differentiator, providing enhanced metabolic stability and potentially greater biological activity compared to its analogs. This makes it a unique and valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c1-27-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-28(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPWKLWKBJLWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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